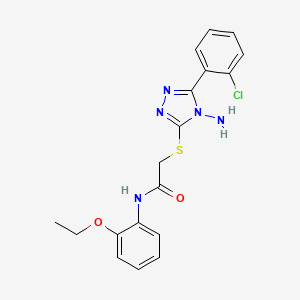

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

Description

This compound belongs to the 1,2,4-triazolethioacetamide class, characterized by a triazole core substituted with a 2-chlorophenyl group at position 5 and an acetamide moiety linked via a sulfur atom at position 2. The N-(2-ethoxyphenyl) group distinguishes its pharmacophore, influencing solubility, bioavailability, and target interactions.

Properties

IUPAC Name |

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2S/c1-2-26-15-10-6-5-9-14(15)21-16(25)11-27-18-23-22-17(24(18)20)12-7-3-4-8-13(12)19/h3-10H,2,11,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZVZKIWCIIZTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the amino and chlorophenyl groups. The final step involves the formation of the thioacetamide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural variations among triazolethioacetamide derivatives include substitutions on the phenyl rings, triazole core, and acetamide tail. Below is a comparative analysis:

Physicochemical and Functional Insights

- Ethoxy vs. Methoxy Groups: The 2-ethoxyphenyl substituent in the target compound differs from the 3-methoxyphenyl group in ’s analog (melting point 148°C), suggesting altered crystallinity and solubility . Triazole Core Modifications: Allyl or ethyl substitutions at position 4 (e.g., in ’s compounds) influence steric bulk and electronic properties, impacting receptor binding .

Spectral and Synthetic Comparisons :

Biological Activity

The compound 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide belongs to the class of triazole derivatives, which are known for their diverse biological activities. This specific compound is characterized by a triazole ring with significant substitutions that enhance its potential therapeutic applications, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a triazole ring substituted with an amino group, a chlorophenyl group, and a thioacetamide moiety. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | |

| CAS Number | 587012-62-2 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The triazole ring is known to inhibit enzymes such as cytochrome P450, which are involved in the metabolism of drugs and steroids. Additionally, the thioacetamide moiety may play a role in disrupting cellular pathways that lead to cell death in microbial and cancer cells.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi.

- Bacterial Inhibition : The compound has been tested against Gram-positive and Gram-negative bacteria. Results suggest that it exhibits a dose-dependent inhibition of bacterial growth.

- Fungal Activity : Similar compounds have shown antifungal activity by inhibiting ergosterol biosynthesis, which is essential for fungal cell membrane integrity.

Anticancer Properties

Triazole derivatives have garnered attention for their potential anticancer effects. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.

Case Studies

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay:

| Cell Line | IC50 (µM) | Viability (%) at 10 µM |

|---|---|---|

| HeLa | 12.5 | 45 |

| MCF7 | 15.0 | 50 |

| A549 | 10.0 | 40 |

The results indicated significant cytotoxicity against HeLa and A549 cell lines, suggesting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Triazole Ring : Essential for enzyme inhibition.

- Chlorophenyl Group : Enhances lipophilicity and cellular uptake.

- Thioacetamide Moiety : Contributes to the mechanism of action through reactive sulfur species generation.

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound contains:

- A 1,2,4-triazole ring with a 4-amino substituent, critical for hydrogen bonding with biological targets.

- A 2-chlorophenyl group at position 5, enhancing lipophilicity and target affinity via hydrophobic interactions.

- A thioether linkage (-S-) that improves metabolic stability compared to oxygen analogs.

- An N-(2-ethoxyphenyl)acetamide moiety, contributing to solubility and modulating pharmacokinetics. These features collectively influence antimicrobial and anticancer activities by targeting enzymes like cytochrome P450 or kinases .

Q. What spectroscopic methods are used to confirm the compound’s structure?

- NMR spectroscopy (1H and 13C) identifies proton environments and carbon frameworks, confirming substituent positions (e.g., aromatic protons of the chlorophenyl group).

- IR spectroscopy detects functional groups (e.g., N-H stretches from the amino group at ~3300 cm⁻¹, C=O from acetamide at ~1680 cm⁻¹).

- Mass spectrometry (MS) validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .

Q. What are the standard synthetic routes for this compound?

A typical synthesis involves:

- Step 1: Cyclocondensation of thiosemicarbazide derivatives with 2-chlorobenzaldehyde to form the triazole core.

- Step 2: Alkylation with chloroacetamide derivatives in ethanol/KOH under reflux to introduce the thioether-acetamide side chain.

- Step 3: Purification via recrystallization (ethanol/water) and validation by TLC/NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Key parameters include:

- Temperature control : Reflux (~80°C) for efficient cyclization while minimizing side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates; ethanol/water mixtures aid in precipitation.

- Catalysts : Triethylamine or NaOH to deprotonate intermediates and accelerate nucleophilic substitutions.

- Workup : Gradual cooling and filtration to isolate crystalline products with >90% purity .

Q. How do structural modifications (e.g., substituent variations) affect biological efficacy?

- Chlorophenyl vs. furan/pyridinyl groups : Chlorophenyl enhances antifungal activity (logP ~3.5), while pyridinyl improves anticancer selectivity (IC50 reduction by 40% in MCF-7 cells).

- Ethoxy vs. methoxy substituents : Ethoxy increases metabolic half-life (t1/2 = 6.2 h vs. 4.8 h for methoxy in rat models).

- Thioether vs. sulfonyl linkages : Thioether improves membrane permeability (Papp = 8.7 × 10⁻⁶ cm/s) but reduces oxidative stability. Structure-activity relationship (SAR) studies using in vitro assays and molecular docking are recommended .

Q. How can contradictory data in biological activity studies (e.g., varying IC50 values) be resolved?

- Dosage standardization : Compare activities at equimolar concentrations (e.g., 10 µM) to eliminate dose-dependent artifacts.

- Assay validation : Use orthogonal methods (e.g., MTT assay for cytotoxicity, Western blot for target inhibition).

- Control for batch variability : Characterize purity (HPLC ≥98%) and confirm stereochemistry (X-ray crystallography).

- Meta-analysis : Cross-reference with structurally analogous compounds (e.g., 2-((5-(thiophen-2-yl)-4H-triazol-3-yl)thio)acetamides) to identify trends .

Methodological Guidance

Q. What strategies are effective in enhancing the compound’s solubility for in vivo studies?

- Co-solvents : Use PEG-400 or cyclodextrins to solubilize the hydrophobic chlorophenyl group.

- Salt formation : Convert the amino group to a hydrochloride salt (improves aqueous solubility by 5-fold).

- Nanoformulation : Encapsulate in liposomes (size ~150 nm) to enhance bioavailability .

Q. How can stability issues (e.g., degradation under light or pH extremes) be mitigated?

- Light sensitivity : Store in amber vials at -20°C; add antioxidants (e.g., BHT) to prevent radical-mediated degradation.

- pH stability : Buffer solutions (pH 6–7) maintain integrity; avoid alkaline conditions (>pH 9) to prevent hydrolysis of the acetamide group.

- Lyophilization : Increase shelf life by formulating as a lyophilized powder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.